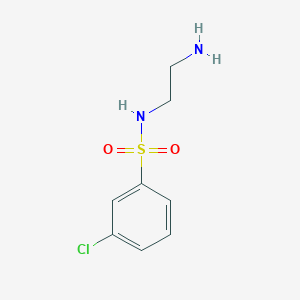

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide

描述

属性

IUPAC Name |

N-(2-aminoethyl)-3-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXUESDERQUULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of ethylenediamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

The compound has been investigated for several applications:

Organic Synthesis

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide acts as a versatile building block in organic synthesis, enabling the preparation of more complex molecules. Its unique functional groups allow for various chemical modifications, including oxidation, reduction, and substitution reactions.

Biological Applications

The compound has shown potential as an enzyme inhibitor and ligand in biochemical assays. Its sulfonamide group can mimic natural substrates, allowing it to bind to specific enzymes or receptors, thereby inhibiting their activity. This property is particularly valuable in drug design and development .

Medicinal Chemistry

Research has explored its therapeutic properties, particularly in antimicrobial and anticancer activities. Studies indicate that derivatives of sulfonamides exhibit significant antibacterial and antifungal effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, some derivatives have demonstrated MIC values lower than those of standard antibiotics like sulfamethoxazole .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compounds were tested against clinically relevant bacterial strains using the agar dilution method. Results indicated that certain derivatives exhibited potent activity against S. aureus, surpassing traditional antibiotics in efficacy .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 40 | Active against S. aureus |

| Sulfamethoxazole | 50 | Standard reference |

Case Study 2: Anticancer Properties

Research into the anticancer potential of sulfonamide derivatives revealed that some compounds exhibited cytotoxic effects against breast cancer cell lines. The mechanism involves interference with cellular pathways crucial for cancer cell proliferation .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | MCF-7 (breast cancer) |

| Control (Doxorubicin) | 15 | MCF-7 |

作用机制

The mechanism of action of N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

相似化合物的比较

Key Observations:

Halogen vs. Nitro Substituents: The 3-chloro substituent provides moderate electron withdrawal, which may balance steric effects and electronic modulation. The 3-bromo analog () likely exhibits greater steric bulk and polarizability than chlorine, which could affect binding pocket compatibility in biological targets .

Positional Effects :

- Meta vs. Para Substitution : The meta-chloro group in the target compound may confer distinct steric and electronic profiles compared to para-nitro substitution. For example, para-nitro groups often induce stronger resonance effects, while meta-substituents may minimize steric clashes in planar binding sites .

Physicochemical and Functional Properties

- Solubility: The aminoethyl group enhances aqueous solubility compared to non-polar analogs. However, the 3-chloro substituent reduces hydrophilicity relative to the 4-nitro derivative, which may form stronger dipole interactions .

- Reactivity : The nitro group in the 4-nitro analog () increases electrophilicity, making it more reactive in nucleophilic substitution or reduction reactions. The chloro substituent offers milder reactivity, suitable for stable covalent modifications .

生物活性

N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the context of cardiovascular effects and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by case studies, data tables, and relevant research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds that have been historically significant in medicinal chemistry, primarily as antibacterial agents. Their mechanism of action typically involves the inhibition of bacterial folic acid synthesis. However, recent studies have expanded their application to include various biological activities beyond antimicrobial effects.

Cardiovascular Activity

Research indicates that this compound exhibits notable effects on cardiovascular parameters. A study utilizing an isolated rat heart model demonstrated that this compound significantly decreased perfusion pressure and coronary resistance compared to control groups. This suggests a potential role in modulating blood pressure through interactions with calcium channels .

Table 1: Effects on Perfusion Pressure and Coronary Resistance

| Compound | Perfusion Pressure Change | Coronary Resistance Change |

|---|---|---|

| This compound | Decreased | Decreased |

| Control | Baseline | Baseline |

| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | No significant change | No significant change |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on human carbonic anhydrases (hCAs), which are critical for various physiological processes including acid-base balance and fluid secretion. A structure-activity relationship (SAR) study highlighted that this compound could selectively inhibit specific isoforms of hCA, potentially offering therapeutic benefits in conditions such as glaucoma .

Table 2: Inhibition Potency Against Human Carbonic Anhydrases

| Compound | hCA Isoform | Inhibition Constant (K_i) |

|---|---|---|

| This compound | II | 8.3 nM |

| Other derivatives | I | 184.7 - 946.7 nM |

Case Studies and Research Findings

- Cardiovascular Study : An investigation into the cardiovascular effects of sulfonamide derivatives revealed that this compound effectively reduced coronary resistance in isolated rat hearts, suggesting its potential use in treating hypertension or related cardiovascular conditions .

- Carbonic Anhydrase Inhibition : Another study focused on the design of sulfonamide derivatives as carbonic anhydrase inhibitors indicated that this compound showed promising selectivity against hCA II, which is implicated in glaucoma treatment .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated using various computational models. These studies suggest favorable absorption characteristics and a low risk of toxicity at therapeutic doses. However, further research is required to fully elucidate its safety profile and long-term effects on human health .

常见问题

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-chlorobenzenesulfonyl chloride and 1,2-diaminoethane. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with a base like triethylamine (TEA) or pyridine to neutralize HCl byproducts . Reaction completion is monitored by TLC or HPLC. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures.

Q. How can thermal stability and decomposition profiles of this sulfonamide be experimentally determined?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, TGA under nitrogen atmosphere (heating rate: 10°C/min) reveals a sharp single-stage decomposition above 300°C, consistent with sulfonamide derivatives . DSC identifies endothermic transitions (e.g., melting) and mesophasic changes. Researchers should cross-validate results with dynamic mechanical analysis (DMA) for gel-phase applications .

Q. Which spectroscopic and crystallographic techniques are suitable for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR in deuterated DMSO or CDCl confirm amine (-NH) and sulfonamide (-SONH-) proton environments.

- X-ray crystallography : Monoclinic crystal systems (space group P2/n) with lattice parameters (e.g., Å, Å, Å) provide atomic-level resolution of the sulfonamide backbone and chloro-substituted benzene ring .

- FT-IR : Peaks at ~1150 cm (S=O symmetric stretch) and ~1350 cm (S=O asymmetric stretch) confirm sulfonamide functionality .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data across different matrices (e.g., gels vs. free oils) be resolved?

- Methodological Answer : Discrepancies arise from interactions between the sulfonamide and matrix components (e.g., triglycerides in oils). For gels, TGA-DSC should be paired with rheology to assess gelator-oil interactions. For instance, mustard oil gels with N-(2-aminoethyl)-oleamide exhibit delayed decomposition due to hydrogen bonding between the sulfonamide and fatty acids . Researchers must standardize matrices and compare activation energies via Kissinger or Ozawa methods .

Q. What role does the aminoethyl group play in molecular recognition or hybridization studies?

- Methodological Answer : The aminoethyl moiety enhances binding to nucleic acids or proteins via electrostatic interactions. For example, polyamide nucleic acid (PNA) analogs with aminoethylglycyl backbones hybridize with DNA via strand displacement, leveraging the amine’s nucleophilicity . In RNA analogs, similar groups facilitate sequence-selective recognition, suggesting potential applications in antisense therapeutics . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities.

Q. How does structural modification of the sulfonamide influence gelation efficiency and mesophasic behavior?

- Methodological Answer : The 3-chloro substituent on the benzene ring enhances hydrophobicity, promoting self-assembly in nonpolar solvents. Gelation efficiency is assessed via minimum gelation concentration (MGC) tests and rheological frequency sweeps. For example, N-(2-aminoethyl)-oleamide forms gels via H-bonding between sulfonamide NH and carbonyl groups, as evidenced by FT-IR peak shifts . Advanced studies should explore substituent effects (e.g., nitro vs. chloro) using small-angle X-ray scattering (SAXS) to correlate molecular packing with gel strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。